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3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one

Silyl ether stability Protecting group chemistry Hydrolysis kinetics

3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one (CAS 185047-53-4) is a seven-membered cyclic ketone bearing a tert-butyldimethylsilyl (TBDMS) ether at the 3-position. With a molecular formula of C₁₃H₂₆O₂Si and a molecular weight of 242.43 g/mol , the compound serves as a protected form of 3-hydroxycycloheptan-1-one.

Molecular Formula C13H26O2Si
Molecular Weight 242.43 g/mol
CAS No. 185047-53-4
Cat. No. B11868447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one
CAS185047-53-4
Molecular FormulaC13H26O2Si
Molecular Weight242.43 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CCCCC(=O)C1
InChIInChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(14)10-12/h12H,6-10H2,1-5H3
InChIKeyPMTPJLFBYQYVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one: A Sterically-Stabilized Cycloheptanone Intermediate for Multi-Step Synthesis


3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one (CAS 185047-53-4) is a seven-membered cyclic ketone bearing a tert-butyldimethylsilyl (TBDMS) ether at the 3-position [1]. With a molecular formula of C₁₃H₂₆O₂Si and a molecular weight of 242.43 g/mol [1], the compound serves as a protected form of 3-hydroxycycloheptan-1-one. The TBDMS group imparts steric shielding of the oxygen atom, making the molecule a versatile building block in organic synthesis where selective hydroxyl protection is required [2]. Its differentiation from closely related silyl-protected cycloheptanones lies in the unique combination of steric bulk, hydrolytic stability, and regiochemical placement of the silyl ether that directly governs reactivity in subsequent transformations.

Workflow

Multi-step synthesis requiring orthogonal hydroxyl protection

Selection

TBDMS-protected cycloheptanone with intermediate hydrolytic stability

Use Context

Ketone functionalization with protected β-hydroxyl; staged deprotection sequences

Why Generic Substitution Fails: Silyl Ether Stability Hierarchies Determine Synthetic Viability


In-class compounds like TMS-, TES-, TBDPS-, or TIPS-protected cycloheptanones cannot be freely interchanged with the TBDMS derivative because the silyl group governs hydrolytic stability, deprotection selectivity, and steric environment [1]. The TBDMS ether exhibits a half-life in acidic media approximately 20,000 times longer than the corresponding trimethylsilyl (TMS) ether [2], yet is more labile than TBDPS or TIPS analogs. This intermediate stability window is critical in multi-step syntheses where orthogonal deprotection strategies are required. A generic substitution would either lead to premature deprotection (TMS) or require overly forceful conditions (TBDPS) that could degrade other functional groups. The following quantitative evidence details these differentiation dimensions.

TMS Analog
Premature acidic deprotection may occur; TBDMS offers reported 20,000-fold greater stability under acidic conditions
TBDPS / TIPS Analog
May require forceful fluoride conditions that risk degrading other functional groups; TBDMS enables orthogonal deprotection selectivity
2-Regioisomer
Readily forms silyl enol ethers at the protected position, diverting ketone α-functionalization; 3-position placement preserves ketone reactivity without protecting-group interference

Quantitative Differentiation Dimensions for 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one: Evidence for Procurement Decisions


Acidic Hydrolytic Stability: 20,000-Fold Advantage Over Trimethylsilyl Analog

The TBDMS ether in 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one shows dramatically enhanced resistance to acidic cleavage compared to the analogous 3-[(trimethylsilyl)oxy]cycloheptan-1-one [1]. Under identical acidic conditions, TBDMS ethers are approximately 20,000 times more stable than TMS ethers [1]. This allows the compound to survive synthetic steps that would cleave a TMS group, such as mild aqueous workups or chromatographic purifications under slightly acidic conditions.

Acidic stability
Class-level inference
20,000-fold vs TMS analog
Supports multi-step acid-exposed workflow selection
Relative scale: TMS (1) < TES (64) < TBDMS (20,000); data to verify for this specific scaffold
Silyl ether stability Protecting group chemistry Hydrolysis kinetics

Basic Hydrolytic Stability: 20,000-Fold Advantage Over Trimethylsilyl Analog

In basic media, the TBDMS group of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one exhibits a relative stability factor of approximately 20,000 compared to TMS ethers, and is comparable to TBDPS ethers [1]. This places the compound in a uniquely balanced position: it is far more robust than TMS/TES yet more readily removed than TIPS or TBDPS when fluoride-based deprotection is desired.

Basic stability
Class-level inference
20,000-fold vs TMS analog
Enables nucleophilic base use at ketone without premature deprotection
Relative scale: TMS (1) < TES (10–100) < TBDMS ~ TBDPS (20,000); scaffold-specific review recommended
Silyl ether stability Basic hydrolysis Protecting group orthogonality

Orthogonal Deprotection: Selective Cleavage in the Presence of TBDPS Ethers

The TBDMS ether can be selectively cleaved in the presence of TBDPS ethers using KHSO₄ in aqueous methanol at room temperature [1]. In contrast, TBDPS ethers remain intact under these conditions. This orthogonal selectivity allows the 3-TBDMS-oxycycloheptan-1-one to be used in synthetic sequences where a TBDPS group is employed elsewhere in the molecule.

Orthogonal deprotection
Class-level inference
Selective TBDMS removal with KHSO₄; TBDPS unaffected
Supports staged hydroxyl unmasking in complex molecule synthesis
KHSO₄ in 30% aq. MeOH, rt; reported excellent yields
Orthogonal deprotection Selective silyl cleavage KHSO4 method

Regiochemical Placement: 3-Position vs. 2-Position Silyl Ether in Cycloheptanone Enolate Chemistry

The 3-TBDMS-oxy substituent in this compound is positioned β to the ketone carbonyl, which precludes direct enolization at that site. In contrast, the 2-TBDMS-oxy regioisomer can form silyl enol ethers that undergo epoxidation exclusively anti to the existing α-substituent [1]. This fundamental difference in enolization behavior means the 3-substituted compound is selected when enolate chemistry must be directed to the opposite side of the ring or when the protecting group must remain inert during ketone α-functionalization.

Regiochemical placement
Cross-study comparable
3-position: no enolate at C3; 2-regioisomer: silyl enol ether formation
3-regioisomer is required when ketone α-functionalization must proceed without protecting-group interference
2-regioisomer epoxidation occurs with exclusive anti stereochemistry per reported study
Regioisomer comparison Enolate formation Silyl enol ether

High-Value Application Scenarios for 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one in Scientific Procurement


Multi-Step Total Synthesis Requiring Orthogonal Hydroxyl Protection

In complex natural product synthesis where multiple hydroxyl groups must be sequentially unmasked, the TBDMS ether at the 3-position of cycloheptanone provides an intermediate stability profile. It survives acidic conditions that cleave TMS ethers (20,000-fold greater stability [1]) yet can be removed under mild fluoride conditions without affecting TBDPS groups, as demonstrated by the KHSO₄ selective deprotection protocol [2].

Ketone Functionalization in the Presence of a Protected β-Hydroxyl Group

When the synthetic plan requires enolate alkylation, aldol condensation, or other α-functionalization of the cycloheptanone carbonyl, the 3-TBDMS-oxy substitution ensures that the protecting group does not participate in enolization. This is in direct contrast to the 2-TBDMS-oxy regioisomer, which readily forms silyl enol ethers and undergoes epoxidation with exclusive anti stereochemistry [3].

Cycloheptanone Ring Expansion and Ring-Opening Reactions

The seven-membered ring scaffold with a protected 3-hydroxyl group is a valuable intermediate in the synthesis of medium-ring natural products and pharmaceutical building blocks. The TBDMS group's resistance to basic hydrolysis (relative stability ~20,000 vs. TMS [1]) allows the use of strong nucleophiles and bases at the ketone without premature deprotection, enabling Baeyer-Villiger oxidation, Beckmann rearrangement, or nucleophilic ring-opening sequences.

Application
Selection Property
Validation Focus
Orthogonal hydroxyl protection in total synthesis
Intermediate silyl stability window
Acidic and basic stability verification under intended reaction conditions
Ketone α-functionalization with protected β-hydroxyl
3-position regiochemistry
Enolate site confirmation; absence of silyl enol ether byproducts
Ring expansion and ring-opening sequences
Base-resistant silyl protection
Compatibility with strong nucleophiles; deprotection endpoint review
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